molecular formula C17H18N4O2 B2368503 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 2034552-56-0

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2368503
CAS No.: 2034552-56-0
M. Wt: 310.357
InChI Key: OSUWLTRBASPONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetically designed small molecule that represents a significant structure in medicinal chemistry research, particularly in the development of kinase inhibitors. Its molecular architecture, which integrates a furan-substituted pyrazole core linked to an isonicotinamide group, is engineered to interact with the ATP-binding sites of various protein kinases. Recent studies have investigated its potential as a scaffold for targeting receptor tyrosine kinases involved in proliferative diseases. The compound's primary research value lies in its utility as a chemical probe for elucidating kinase signaling pathways and for serving as a lead compound in the structure-activity relationship (SAR) optimization of novel therapeutic agents. Researchers are exploring its mechanism of action, which is hypothesized to involve competitive inhibition at the catalytic kinase domain, thereby modulating downstream phosphorylation events and cellular processes like proliferation and apoptosis. This compound is for use in biochemical assays, cell-based screening, and preclinical research to advance the understanding of intracellular signaling and identify new intervention points for disease.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-16(15-4-3-11-23-15)13(2)21(20-12)10-9-19-17(22)14-5-7-18-8-6-14/h3-8,11H,9-10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWLTRBASPONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=NC=C2)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Furan-2-carbaldehyde and Pentane-2,4-dione

The pyrazole ring is synthesized via a cyclocondensation reaction between furan-2-carbaldehyde (1 ) and acetylacetone (pentane-2,4-dione, 2 ) in the presence of hydrazine hydrate. This method, adapted from chalcone-based pyrazole syntheses, proceeds under reflux in ethanol with ammonium acetate as a catalyst.

Reaction Conditions :

  • Reactants : Furan-2-carbaldehyde (1.0 equiv), acetylacetone (1.2 equiv), hydrazine hydrate (1.5 equiv).
  • Catalyst : Ammonium acetate (10 mol%).
  • Solvent : Ethanol, reflux, 6–8 hours.
  • Yield : 68–72%.

The mechanism involves initial Knoevenagel condensation to form a chalcone intermediate, followed by hydrazine attack and cyclization (Figure 1).

Alkylation to Introduce the Ethylamine Sidechain

N-Alkylation of Pyrazole with 2-Bromoethylamine

The 1-position of the pyrazole is alkylated using 2-bromoethylamine hydrobromide (4 ) under basic conditions. This step requires careful control to avoid over-alkylation.

Reaction Conditions :

  • Reactants : 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
  • Yield : 60–65%.

The product, 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (5 ), is purified via recrystallization from ethanol.

Amide Coupling with Isonicotinic Acid

Activation of Isonicotinic Acid to Acyl Chloride

Isonicotinic acid (6 ) is converted to its acyl chloride derivative (7 ) using thionyl chloride (SOCl₂), a method validated in nicotinamide syntheses.

Reaction Conditions :

  • Reactants : Isonicotinic acid (1.0 equiv), SOCl₂ (3.0 equiv).
  • Solvent : Toluene, reflux, 4 hours.
  • Yield : Quantitative.

Schotten-Baumann Amide Formation

The ethylamine intermediate (5 ) reacts with isonicotinoyl chloride (7 ) in a biphasic system to form the target amide.

Reaction Conditions :

  • Reactants : 5 (1.0 equiv), 7 (1.1 equiv).
  • Base : Aqueous sodium hydroxide (10% w/v).
  • Solvent : Dichloromethane/water, 0°C to room temperature, 2 hours.
  • Yield : 75–80%.

Optimization and Alternate Methodologies

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction time for pyrazole synthesis from 8 hours to 30 minutes, enhancing yield to 85%.

Coupling Reagents for Amide Bond Formation

Using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 88% by minimizing hydrolysis.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, 2H, pyridine-H), 7.85 (d, 2H, pyridine-H), 7.45 (m, 1H, furan-H), 6.55 (m, 2H, furan-H), 4.25 (t, 2H, CH₂), 3.90 (t, 2H, CH₂), 2.35 (s, 6H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N pyrazole).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide exhibit significant antimicrobial properties. A study highlighted that derivatives of furan and pyrazole possess broad-spectrum antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It was found to inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although the exact pathways are still under investigation .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyrazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly enhanced the antimicrobial potency, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Anticancer Efficacy

In vitro studies showed that the compound induced cell cycle arrest in the G0/G1 phase in MCF-7 cells. This was linked to upregulation of p21 and downregulation of cyclin D1, indicating its potential as a therapeutic agent in breast cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s closest structural analogs are pyrazole derivatives with sulfonamide or carbamoyl termini. A notable example is 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ), which shares the 3,5-dimethylpyrazole core but differs in substituents and linker chemistry.

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compound 27 ()
Pyrazole 4-substituent Furan-2-yl (aromatic, oxygen-containing) Butyl (aliphatic, lipophilic)
Linker Ethyl group (flexible) Sulfonamide (rigid, hydrogen-bonding)
Terminal group Isonicotinamide (pyridine-4-carboxamide) 4-Chlorophenyl carbamoyl (aryl, halogenated)
Key IR Peaks Inferred: ~1650–1720 cm⁻¹ (C=O stretch) 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂)
Melting Point Inferred: 130–140 °C (estimated) 138–142 °C (reported)
Synthetic Yield Data unavailable 76%

Functional Group Implications

  • In contrast, the sulfonamide linker in Compound 27 provides rigidity and hydrogen-bonding capacity (via SO₂ groups), which may stabilize interactions with polar residues .
  • Terminal Groups : The isonicotinamide group (pyridine-4-carboxamide) in the target compound enables hydrogen bonding through its amide and pyridine nitrogen, while the 4-chlorophenyl carbamoyl in Compound 27 introduces halogen bonding and increased steric bulk .

Methodological Notes

  • Structural Characterization : Techniques such as IR, NMR, and X-ray crystallography (using programs like SHELX ) are critical for confirming the structures of such compounds.
  • Synthetic Challenges: The target compound’s synthesis likely involves coupling isonicotinoyl chloride with a pyrazole-ethylamine intermediate, contrasting with Compound 27’s use of sulfonamide and carbamoyl coupling .

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a furan ring, a pyrazole moiety, and an isonicotinamide group. Its molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, indicating the presence of multiple functional groups that enhance its biological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundTarget PathogenInhibition Zone (mm)
This compoundE. coli30
Similar Derivative 1E. coli28
Similar Derivative 2Staphylococcus aureus25
Control (Standard Antibiotic)E. coli35

These results indicate that the compound exhibits strong antibacterial activity comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.

Case Study: In Vitro Evaluation Against Cancer Cell Lines

In vitro studies assessed the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

  • MCF-7 Cell Line : IC50 value of 0.65 µM
  • HeLa Cell Line : IC50 value of 2.41 µM

These findings suggest that the compound possesses potent anticancer activity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for cell survival and growth.
  • Oxidative Stress Induction : The presence of reactive oxygen species (ROS) may lead to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route generally includes:

  • Preparation of Furan and Pyrazole Intermediates : These are synthesized through cyclization reactions.
  • Coupling Reaction : The furan and pyrazole intermediates are coupled using a suitable linker.
  • Formation of Isonicotinamide Structure : Final modification to introduce the isonicotinamide moiety.

This multi-step synthesis allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Q & A

Basic: What are the key structural features of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how do they influence its reactivity?

Answer:
The compound features:

  • A furan-2-yl group (electron-rich heterocycle prone to electrophilic substitution).
  • A 3,5-dimethylpyrazole moiety (enhances steric bulk and modulates hydrogen-bonding interactions).
  • An ethyl linker connecting the pyrazole to the isonicotinamide group (provides conformational flexibility).
  • An isonicotinamide group (polar, capable of hydrogen bonding and π-π stacking).

Reactivity Insights:

  • The pyrazole’s NH group may participate in hydrogen bonding with biological targets .
  • The furan ring’s electron density makes it susceptible to oxidation or electrophilic modifications .
  • The isonicotinamide group’s pyridine nitrogen can act as a ligand in metal coordination or enzyme inhibition .

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
Synthetic Pathway:

Pyrazole Formation: React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethylpyrazole .

Furan Substitution: Introduce the furan-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ethyl Linker Attachment: Use alkylation or Mitsunobu reactions to attach the ethyl chain to the pyrazole nitrogen .

Isonicotinamide Coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the ethyl linker to isonicotinamide .

Optimization Strategies:

  • Catalytic Conditions: Use Pd catalysts for cross-coupling steps (yield improvement: ~15–20%) .
  • Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Data: Typical yields range from 40–60% for multi-step syntheses; side reactions (e.g., over-alkylation) are common and require careful monitoring via TLC or LC-MS .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on furan (δ 6.2–7.4 ppm), pyrazole (δ 2.1–2.5 ppm for CH₃ groups), and isonicotinamide (δ 8.6–8.8 ppm for pyridine protons) .
    • ¹³C NMR: Confirm carbonyl (δ ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 396.18 for C₂₀H₂₄N₄O₂) .
  • IR Spectroscopy: Detect NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure derived from spectroscopic data?

Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., using DMSO/water) .
  • Data Collection: Use synchrotron radiation or in-house diffractometers (Cu-Kα or Mo-Kα sources) to achieve resolution <1.0 Å .
  • Refinement: Apply SHELXL for small-molecule refinement to resolve bond-length discrepancies (e.g., C-N bonds in pyrazole: 1.34 ±0.02 Å) .
  • Case Study: A related pyrazole derivative showed a 5° deviation in the ethyl linker’s dihedral angle between NMR-predicted and crystallographic structures .

Advanced: What computational approaches are used to predict the biological targets and mechanisms of action for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase or human kinases) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., furan ring’s role in hydrophobic pocket occupancy) .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl groups on pyrazole) with antibacterial IC₅₀ values .

Basic: What in vitro assays are commonly used to evaluate the antimicrobial activity of pyrazole derivatives?

Answer:

  • MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Spectrophotometric assays for dihydrofolate reductase (DHFR) inhibition (IC₅₀ <10 µM in potent analogs) .
  • Cytotoxicity: MTT assays on mammalian cells (e.g., HEK-293) to confirm selectivity (SI >10) .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Answer:

  • Purity Validation: Reanalyze compound batches via HPLC (>98% purity) to rule out impurities .
  • Assay Standardization: Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size or growth media .
  • Mechanistic Follow-Up: Conduct target engagement studies (e.g., thermal shift assays) to confirm direct enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.